2-Acetyl-5-nitrobenzo[b]furan
Overview
Description
2-Acetyl-5-nitrobenzo[b]furan is an organic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . It is a derivative of benzofuran, characterized by the presence of an acetyl group at the second position and a nitro group at the fifth position on the benzofuran ring. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-nitrobenzo[b]furan typically involves the nitration of benzofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound is less common due to its primary use in research. the methods employed in laboratory synthesis can be scaled up for industrial purposes. This involves the use of large-scale nitration and condensation reactions, with careful control of reaction parameters to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-nitrobenzo[b]furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-acetyl-5-aminobenzo[b]furan.
Reduction: Formation of 2-hydroxy-5-nitrobenzo[b]furan.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-Acetyl-5-nitrobenzo[b]furan is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-nitrobenzo[b]furan involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The acetyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
2-Acetyl-5-nitrobenzo[b]furan can be compared with other nitrobenzofuran derivatives, such as:
2-Nitrobenzofuran: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Nitrobenzofuran: Similar structure but lacks the acetyl group, affecting its chemical and biological properties.
2-Acetylbenzofuran: Lacks the nitro group, resulting in different reactivity and applications.
The presence of both the acetyl and nitro groups in this compound makes it unique, providing a combination of reactivity and biological activity that is not observed in its analogs .
Properties
IUPAC Name |
1-(5-nitro-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFQPLULZFJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334226 | |
Record name | 2-Acetyl-5-nitrobenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23136-39-2 | |
Record name | 2-Acetyl-5-nitrobenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-NITRO-1-BENZOFURAN-2-YL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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